molecular formula C27H39ClN2O4 B1682204 Verapamil hydrochloride CAS No. 152-11-4

Verapamil hydrochloride

Cat. No.: B1682204
CAS No.: 152-11-4
M. Wt: 491.1 g/mol
InChI Key: DOQPXTMNIUCOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verapamil hydrochloride, a phenylalkylamine calcium channel blocker, is clinically used to manage hypertension, angina pectoris, and cardiac arrhythmias . It is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its low solubility and high permeability, where dissolution is the rate-limiting step for absorption . Its pharmacokinetics exhibit significant inter-individual variability, partly due to extensive hepatic metabolism and first-pass effects, necessitating controlled-release formulations to maintain therapeutic plasma concentrations . This compound’s thermal stability, polymorphism, and compatibility with excipients are critical for ensuring bioavailability and formulation integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of verapamil hydrochloride involves the preparation of 5-(3,4-dimethoxyphenylethyl)methylamino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile . The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Verapamil hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Isopropyl alcohol, acetonitrile, water.

Major Products Formed

    Oxidation: 3,4-dimethoxybenzoic acid.

    Reduction: Various reduced forms of the parent compound.

    Substitution: Derivatives of verapamil with different substituents on the aromatic rings.

Scientific Research Applications

Medical Applications

1. Hypertension Management
Verapamil hydrochloride is primarily indicated for the treatment of hypertension. By relaxing blood vessels, it effectively lowers blood pressure, which helps prevent strokes, heart attacks, and kidney problems . It is often used as an adjunct therapy in patients with comorbid conditions like atrial fibrillation .

2. Angina Treatment
Verapamil is utilized to manage different forms of angina, including chronic stable angina and Prinzmetal's variant angina. It alleviates chest pain by improving blood flow to the heart muscle . The drug can enhance exercise tolerance in patients suffering from angina attacks.

3. Supraventricular Tachycardia Control
The compound is effective in controlling ventricular rates in patients with supraventricular tachycardia (SVT) and paroxysmal supraventricular tachycardia (PSVT). It is more effective than digoxin in managing these arrhythmias .

4. Migraine Prevention
Emerging evidence suggests that verapamil may also serve as a prophylactic treatment for migraine headaches, providing relief from frequency and severity during episodes .

5. Cluster Headache Prophylaxis
Verapamil is recognized as a first-line treatment for cluster headaches, with recommended dosages starting at 240 mg per day to reduce headache severity and frequency .

6. Cerebral Vasospasm Treatment
Intra-arterial administration of verapamil has been shown to be beneficial in treating cerebral vasospasm following subarachnoid hemorrhage, highlighting its utility beyond conventional oral formulations .

Research Applications

This compound has also found applications in various research contexts:

1. Drug Delivery Systems
Recent studies have explored the use of verapamil as a model drug in drug-polymer interaction research. For instance, it has been investigated in electrospun nano- and microfibrous dressings aimed at enhancing antibacterial efficacy in wound care settings . The interactions between verapamil and carrier polymers have implications for designing effective drug delivery systems.

2. Antibiofilm Activity
Research indicates that verapamil can act as an efflux pump inhibitor, enhancing the antibiofilm efficacy of other agents like calcium hydroxide nanoparticles. This application is particularly relevant in the context of treating chronic infections where biofilm formation poses significant challenges .

Case Study 1: Efficacy in Hypertrophic Cardiomyopathy

A clinical study demonstrated that patients with hypertrophic cardiomyopathy who were intolerant to beta-blockers showed significant improvement in symptoms when treated with verapamil. The study highlighted the importance of titrating dosages up to 480 mg/day for optimal results .

Case Study 2: Cluster Headache Management

In a cohort of patients experiencing cluster headaches, those treated with verapamil reported a marked decrease in attack frequency and intensity compared to those receiving placebo treatments. This study supports the drug's role as a first-line prophylactic agent .

Summary Table of Applications

Application Indication Dosage/Notes
HypertensionLowering blood pressureVaries based on individual response
AnginaChronic stable and Prinzmetal's anginaRegular dosing required
Supraventricular TachycardiaControl ventricular rateAdministered intravenously or orally
MigraineProphylactic treatmentVaries; typically low doses
Cluster HeadachesFirst-line prophylacticMinimum 240 mg/day
Cerebral VasospasmIntra-arterial treatmentAdministered post-subarachnoid hemorrhage

Mechanism of Action

Verapamil hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the cell membranes of cardiac and smooth muscle cells . This inhibition leads to:

Comparison with Similar Compounds

Comparison with Diltiazem Hydrochloride

Pharmacological and Clinical Efficacy

In a double-blind crossover study, verapamil hydrochloride (80–120 mg t.i.d.) and diltiazem hydrochloride (80–120 mg t.i.d.) demonstrated comparable efficacy in reducing supine diastolic blood pressure (DBP) in hypertensive patients:

  • Verapamil : Reduced DBP from 101.5 ± 5.2 mmHg to 90.9 ± 7.4 mmHg.
  • Diltiazem : Reduced DBP from 101.7 ± 5.3 mmHg to 91.0 ± 8.6 mmHg .

Comparison with Cepharanthine Hydrochloride in Multidrug Resistance

Cepharanthine hydrochloride (CH) and this compound (VER) were evaluated for reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in K562/ADR leukemia cells:

  • Potency : CH (4 μM) increased adriamycin (ADR) sensitivity by 7.43-fold, outperforming VER (2.33-fold) .
  • Mechanism : CH inhibited P-gp function and expression, enhancing intracellular ADR and Rho123 accumulation, while VER primarily inhibited P-gp efflux .
Parameter Cepharanthine Hydrochloride This compound
ADR Sensitivity (Fold) 7.43 2.33
P-gp Inhibition Function + Expression Function Only
Rho123 Accumulation 2.5-fold increase 1.8-fold increase

Table 2: Comparative MDR reversal activity of CH and VER .

Comparison with 3,4-Dimethoxybenzoic Acid (Degradation Product)

Oxidative degradation of this compound produces 3,4-dimethoxybenzoic acid (C₉H₁₀O₄), identified via HPLC-UV/DAD analysis:

  • Structural Polarity : The degradation product is more polar than verapamil, leading to shorter retention times (1.57 min vs. verapamil’s 2.5–3.5 min) in reverse-phase chromatography .
  • Chromophore Similarity : UV spectral similarity index (SI = 0.9982) confirms structural relatedness .
Property This compound 3,4-Dimethoxybenzoic Acid
Retention Time (min) 2.5–3.5 1.57
Polarity Low High
UV SI Reference (1.0) 0.9982

Table 3: Chromatographic and structural comparison with degradation product .

Pharmacokinetic and Formulation Considerations

Pharmacokinetics

  • Gender Variability : Verapamil’s pharmacokinetics differ significantly between genders, necessitating male-specific clinical trials to minimize variability .
  • IVIVC Challenges : Poor in vitro-in vivo correlation (IVIVC) due to pH-dependent solubility in the gastrointestinal tract .

Formulation Innovations

  • Silicone PSA Matrix : Provides pH-independent sustained release (pH 1.2–6.8), unlike ethylcellulose (EC) matrices .
  • Buccoadhesive Tablets : Combining carbomer (53%) and HPMC (13.3%) achieves zero-order release (4.11 mg/hr) and bypasses hepatic metabolism .

Biological Activity

Verapamil hydrochloride, a well-known calcium channel blocker, has diverse biological activities that extend beyond its primary use in cardiovascular therapies. This article explores the compound's pharmacological properties, mechanisms of action, clinical applications, and emerging research findings.

Chemical Structure:

  • Chemical Name: α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride
  • Molecular Formula: C27_{27}H38_{38}N2_{2}O4_{4}·HCl
  • Purity: ≥99% .

Verapamil acts primarily as an L-type calcium channel blocker , inhibiting calcium influx into cardiac and smooth muscle cells. This action leads to decreased myocardial contractility, reduced heart rate, and vasodilation, making it effective in treating conditions such as hypertension, angina pectoris, and certain types of arrhythmias . The drug's binding affinity increases with membrane depolarization and reduced membrane potential .

Pharmacological Effects

  • Cardiovascular Effects:
    • Antiarrhythmic Activity: Verapamil is effective in managing supraventricular tachycardia by slowing conduction through the AV node .
    • Vasodilation: It reduces peripheral vascular resistance, leading to lower blood pressure and improved coronary blood flow .
    • Negative Inotropic Effect: While it decreases heart contractility, this effect is often compensated by peripheral vasodilation .
  • Neurological Applications:
    • Migraine Prophylaxis: A double-blind study demonstrated that verapamil significantly reduced the frequency of migraines from an average of 6.7 to 3.8 per month in treated patients .
    • Potential in Alzheimer's Disease: Research indicates that verapamil may modulate neuroprotective pathways, although its efficacy in preventing Alzheimer's remains inconclusive .
  • Cancer Research:
    • Verapamil has been identified as a P-glycoprotein inhibitor, potentially reversing drug resistance in cancer therapies . Some studies suggest an association with increased risks for certain cancers; however, further investigation is necessary to clarify these findings .

Table 1: Summary of Clinical Studies Involving Verapamil

Study TypeFindingsReference
Double-Blind StudyReduced migraine frequency from 6.7 to 3.8 per month
Overdose Case ReportFatal outcome from massive verapamil overdose despite treatment efforts
Pharmacokinetics StudyIncreased absorption with altered tablet formulation

Case Studies

  • Migraine Prophylaxis:
    In a controlled trial involving 12 patients, verapamil reduced migraine frequency significantly, highlighting its potential as a therapeutic option for migraine sufferers .
  • Overdose Incident:
    A case study documented a fatal overdose where a patient ingested 80 tablets of sustained-release verapamil. Despite aggressive treatment including vasopressors and intubation, the patient succumbed due to severe bradycardia and hypotension .

Emerging Research

Recent studies have explored the broader implications of verapamil's biological activity:

  • Autophagy Induction: Verapamil has been shown to induce autophagy by modulating cellular metabolism, which could have implications for cancer treatment and neuroprotection .
  • SARS-CoV-2 Interaction: Preliminary findings suggest that verapamil may interact with human proteins involved in SARS-CoV-2 infection, indicating potential avenues for research in viral therapies .

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying verapamil hydrochloride in pharmaceutical formulations?

Methodological Answer: The Agilent 1290 Infinity II LC System with a C18 column (4.6 mm × 125–150 mm) is widely used for this compound analysis. The mobile phase comprises acetonitrile, 2-aminoheptane, and sodium acetate buffer (30:0.5:70 v/v) at a flow rate of 0.9 mL/min, with UV detection at 278 nm . System suitability requires a retention time of ~4.8 minutes and ≤0.7% RSD for replicate injections. For quantification, standard and assay preparations are injected, and peak areas are compared using the formula: Quantity (mg)=100×CV×rUrS\text{Quantity (mg)} = \frac{100 \times C}{V} \times \frac{r_U}{r_S}

where CC = standard concentration (mg/mL), VV = sample volume, and rU/rSr_U/r_S = peak response ratio .

Q. How can UV spectrophotometry with chemometrics improve simultaneous determination of this compound in multicomponent formulations?

Methodological Answer: Partial least squares (PLS) and principal component regression (PCR) enable simultaneous quantification of this compound with co-administered drugs (e.g., gliclazide). Spectra are recorded in 0.1N HCl (200–400 nm), and calibration models are built using preprocessed data (e.g., mean-centering or derivative filtering). Validation includes recovery studies (98–102%) and residual analysis to confirm excipient non-interference .

Q. What excipient combinations are effective in designing sustained-release matrix tablets of this compound?

Methodological Answer: Hydrophilic polymers like HPMC K15M (15–30% w/w) and natural gums (tragacanth, acacia) retard drug release by forming gel layers. A three-layer matrix design (drug core + polymer layers) enhances sustained release. Dissolution testing in simulated gastric/intestinal fluids (USP Apparatus 2, 50–100 rpm) shows >80% release over 24 hours. Optimization includes flow property assessment (Carr’s index <15%) and friability testing (<1%) .

Advanced Research Questions

Q. How does the amorphous form of this compound enhance dissolution kinetics, and what analytical techniques validate its stability?

Methodological Answer: Amorphous this compound, prepared by quench cooling, shows 5× faster dissolution than crystalline forms due to higher free energy. Dielectric relaxation spectroscopy (DRS) at 10 Hz–10 MHz identifies structural (α\alpha) relaxation (VFT equation: τ=τ0exp[B/(TT0)]\tau = \tau_0 \exp[B/(T-T_0)]) and Johari-Goldstein (β\beta) processes. DSC confirms a glass transition (TgT_g) at 320.1 K, while XRD validates amorphous nature. Stability studies (40°C/75% RH) monitor recrystallization via FT-IR peak shifts (e.g., 1680 cm1^{-1} for nitrile groups) .

Q. How can Box-Behnken design optimize gastroretentive tablets for controlled this compound release?

Methodological Answer: A 3-factor BBD (Compritol 888 ATO, HPMC K15M, sodium bicarbonate) optimizes floating lag time (FLT) and cumulative release (Q24hQ_{24h}). Responses are modeled using polynomial equations, with desirability function targeting FLT <5 min and Q24h>90%Q_{24h} >90\%. Optimized formulation (126 mg Compritol, 160 mg HPMC, 81 mg NaHCO3_3) shows Higuchi kinetics (r2=0.999r^2 = 0.999), indicating diffusion-controlled release. Validation includes similarity factor (f2>50f_2 >50) between predicted and experimental profiles .

Q. What role does artificial neural networks (ANN) play in nanoparticle formulation of this compound?

Methodological Answer: ANN outperforms response surface methodology (RSM) in modeling non-linear relationships between formulation variables (e.g., polymer:drug ratio, sonication time) and outcomes (particle size, entrapment efficiency). A spherical central composite design trains the network, achieving 92% drug loading and 100 nm particle size (ideal for lymphatic uptake). Sensitivity analysis identifies polymer concentration as the most critical factor .

Q. How do ion-exchange resins modify the release profile of this compound in sustained-release formulations?

Methodological Answer: Drug-resin complexes (e.g., Amberlite IRP69) are prepared via batch loading (1:2 drug:resin ratio in pH 6.8 buffer). Release kinetics depend on resin crosslinking density and counterion concentration (e.g., K+^+ in simulated intestinal fluid). In vitro studies show zero-order release over 12 hours, validated by Peppas-Sahlin model (n=0.89n = 0.89) indicating combined diffusion and erosion mechanisms .

Q. How can DSC differentiate drug-polymer interactions in this compound-loaded matrices?

Methodological Answer: DSC thermograms (heating rate: 10°C/min, N2_2 purge) identify incompatibilities. Pure verapamil HCl shows endothermic peaks at 142°C (melting) and 90°C (dehydration). In polymer blends (e.g., Eudragit RLPO), peak shifts >5°C indicate interactions. For example, a 135°C melting point in PSA/Verapamil matrices suggests hydrogen bonding, confirmed by FT-IR (O-H stretch at 3200 cm1^{-1}) .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034095
Record name Verapamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-11-4
Record name Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verapamil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Verapamil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Verapamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verapamil hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERAPAMIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.